molecular formula C24H19N3O2 B279167 N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide

N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide

Cat. No. B279167
M. Wt: 381.4 g/mol
InChI Key: CAOGXHSTKPSXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide, also known as NAPPA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. NAPPA has been shown to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression that can result in the inhibition of cancer cell growth and the prevention of beta-amyloid plaque accumulation in the brain.
Biochemical and Physiological Effects:
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HDAC, N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has been shown to induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis. N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition without the potential confounding effects of other molecules that may be present in a cell or tissue. One limitation of using N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations of the molecule to achieve the desired effects.

Future Directions

There are a number of potential future directions for research on N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide. One area of interest is the development of more potent analogs of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide that may have improved therapeutic potential. Another area of interest is the study of the effects of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide on other diseases and conditions, such as Parkinson's disease and Huntington's disease. Additionally, the development of new methods for delivering N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide to specific tissues or cells may expand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzophenone to form an amide intermediate. The final step involves the reaction of the amide intermediate with 3-pyridinemethylamine to form N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide.

Scientific Research Applications

N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the accumulation of beta-amyloid plaques in the brain.

properties

Product Name

N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H19N3O2/c28-23(20-12-11-18-7-1-2-8-19(18)14-20)27-22-10-4-3-9-21(22)24(29)26-16-17-6-5-13-25-15-17/h1-15H,16H2,(H,26,29)(H,27,28)

InChI Key

CAOGXHSTKPSXJG-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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